molecular formula C7H8N2O3S B13950328 N-(4-sulfamoylphenyl)formamide CAS No. 829-72-1

N-(4-sulfamoylphenyl)formamide

Cat. No.: B13950328
CAS No.: 829-72-1
M. Wt: 200.22 g/mol
InChI Key: KKKIBYJCYMQYMU-UHFFFAOYSA-N
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Description

N-(4-sulfamoylphenyl)formamide is a chemical compound of interest in organic synthesis and medicinal chemistry research, serving as a versatile building block for developing more complex molecules. The compound features a formamide group attached to a 4-sulfamoylphenyl ring, a structure recognized as a privileged scaffold in drug discovery . The sulfonamide group is a key pharmacophore in many bioactive molecules and is known to inhibit enzymes like carbonic anhydrases, which are targets in therapies for conditions such as glaucoma, epilepsy, and cancer . Researchers utilize this core structure in the design and synthesis of novel compounds for various applications. Studies explore sulfonamide-linked molecules as potential anticancer agents by investigating their interactions with biological targets like DNA . Other research avenues include developing derivatives as inhibitors for viral proteases, such as the main protease (Mpro) of SARS-CoV-2 . The structural motif is also frequently employed in creating carbonic anhydrase inhibitors (CAIs), which may be useful in treating tumors where specific CA isoforms are overexpressed . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

829-72-1

Molecular Formula

C7H8N2O3S

Molecular Weight

200.22 g/mol

IUPAC Name

N-(4-sulfamoylphenyl)formamide

InChI

InChI=1S/C7H8N2O3S/c8-13(11,12)7-3-1-6(2-4-7)9-5-10/h1-5H,(H,9,10)(H2,8,11,12)

InChI Key

KKKIBYJCYMQYMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC=O)S(=O)(=O)N

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations

Diverse Synthetic Routes for N-(4-sulfamoylphenyl)formamide

The introduction of the formyl group onto the 4-aminobenzenesulfonamide core is the primary challenge in synthesizing this compound. Several routes have been developed to accomplish this transformation efficiently.

Direct formylation involves the reaction of 4-aminobenzenesulfonamide with a formylating agent. Formic acid is a common and straightforward reagent for this purpose. Various protocols have been established that utilize different reagents and conditions to facilitate this N-formylation. Traditional methods often employ reagents like acetic formic anhydride (B1165640) or formic acid in toluene. nih.gov These procedures, while effective, may require harsh conditions or produce undesirable byproducts.

Multi-component reactions (MCRs), which combine three or more reactants in a single step to form a product containing portions of all reactants, offer an efficient pathway to complex molecules. nih.govchemistryforsustainability.org While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs can be applied. For instance, a Passerini or Ugi reaction could theoretically employ a derivative of 4-aminobenzenesulfonamide as one of the components. nih.gov More relevantly, related structures like N-sulfonylamidines can be synthesized via three-component reactions involving sulfonyl azides, an aldehyde, and an amine, showcasing the utility of MCRs in building complexity around the sulfonamide core. researchgate.netresearchgate.net

Catalytic methods provide a greener and more efficient alternative to traditional formylation procedures. A variety of catalysts have been shown to effectively promote the N-formylation of aromatic amines, including 4-aminobenzenesulfonamide.

Iodine Catalysis : Molecular iodine has been demonstrated as a simple, low-cost, and environmentally friendly catalyst for the N-formylation of amines using formic acid. organic-chemistry.org This method operates under solvent-free conditions and provides high yields and selectivity. The proposed mechanism involves the in-situ generation of hydroiodic acid (HI), which protonates formic acid, making it more susceptible to nucleophilic attack by the amine. organic-chemistry.org

Solid Acid Catalysis : Heterogeneous catalysts, such as immobilized sulfuric acid on silica (B1680970) gel (H2SO4–SiO2), are effective for the N-formylation of amines using triethyl orthoformate as the formyl source. mdpi.com This approach offers advantages like high yields, very short reaction times, and easy catalyst recovery and recycling. mdpi.com Similarly, sulfonic acid functionalized magnetic nanoparticles have been developed as a recyclable catalyst for N-formylation with formic acid under mild conditions. nih.gov

Metal Nanoparticle Catalysis : Bimetallic nanoparticles, such as AuPd–Fe3O4, can catalyze the oxidative N-formylation of amines using methanol (B129727) as the formyl source and oxygen as the oxidant at room temperature. mdpi.com The magnetic Fe3O4 support allows for the easy separation and reuse of the catalyst. mdpi.com

Catalyst SystemFormyl SourceConditionsKey Advantages
Molecular Iodine (5 mol%) Formic acid70°C, Solvent-freeLow cost, non-toxic, high efficiency. organic-chemistry.org
H2SO4–SiO2 Triethyl orthoformateReflux (65°C)Short reaction times, high yields, recyclable catalyst. mdpi.com
NP@SO3H (magnetic nanocatalyst) Formic acidRoom Temperature, EthanolMild conditions, catalyst recyclable with a magnet. nih.gov
AuPd–Fe3O4 MethanolRoom Temperature, O2 (1 atm)Uses methanol as C1 source, efficient and recyclable. mdpi.com

Precursor Synthesis and Elaboration of Intermediates Involving the this compound Moiety

The this compound structure can serve as a building block or an intermediate in the synthesis of more complex molecules. For example, the direct condensation of sulfonamides with formamides, catalyzed by sodium iodide (NaI) with tert-butyl hydroperoxide (TBHP) as an oxidant, leads to the synthesis of N-sulfonyl formamidines. organic-chemistry.org This reaction provides a metal-free and atom-economical route to these valuable compounds, where a formamide (B127407) moiety is elaborated into a formamidine. organic-chemistry.org

Another synthetic strategy involves the initial reaction of sulfanilamide (B372717) (4-aminobenzenesulfonamide) with aldehydes to form imine derivatives (Schiff bases). nih.gov These intermediates can then be reduced, for example with sodium borohydride, to yield secondary amine derivatives, which can be further functionalized. nih.gov This two-step process demonstrates the elaboration of the amino group of the sulfanilamide precursor into a more complex substituted amine structure. nih.gov

Derivatization Strategies for the this compound Scaffold

The this compound molecule possesses multiple sites for chemical modification, allowing for the generation of a library of derivatives. Key reactive sites include the sulfonamide nitrogens and the formamide nitrogen.

The hydrogen atom on the formamide nitrogen is acidic and can be replaced through various substitution reactions. N-substituted formamides are a known class of compounds, and their synthesis is a key step in creating diverse chemical structures. nih.gov For instance, the formamide group can participate in Passerini-type reactions, acting as a carbonyl precursor. In this context, an N-formamide reacts with an isocyanide and a carboxylic acid, catalyzed by an acid like H2SO4–SiO2, to produce α-acyloxycarboxamides. nih.gov This transformation represents a sophisticated derivatization where the formamide nitrogen becomes part of a new, more complex amide structure. nih.gov

of this compound

The structural framework of this compound serves as a versatile scaffold in synthetic organic chemistry, amenable to a variety of chemical transformations. These modifications can be broadly categorized into reactions involving the sulfamoyl moiety, functionalization of the aromatic phenyl ring, and the utilization of the entire molecule as a building block for the construction of more complex heterocyclic systems. Such transformations are integral to the development of novel compounds with specific chemical properties and potential applications.

2 Modifications of the Sulfamoyl Moiety

The sulfamoyl group (-SO₂NH₂) of this compound is a key site for chemical modification, allowing for the introduction of a wide range of substituents. These modifications primarily involve the nitrogen atom of the sulfonamide, which can be alkylated or arylated to generate a diverse library of derivatives.

N-Alkylation and N-Arylation:

The hydrogen atoms on the nitrogen of the sulfamoyl group can be substituted with alkyl or aryl groups through various synthetic methods. N-alkylation can be achieved using alcohols as alkylating agents under catalysis by transition metals like copper or manganese. ionike.comorganic-chemistry.org For instance, the reaction of a primary sulfonamide with an alcohol in the presence of a suitable catalyst can yield the corresponding N-alkylated sulfonamide. ionike.com Similarly, N-arylation can be accomplished through methods such as the Chan-Lam coupling, which utilizes aryl boronic acids catalyzed by copper salts. organic-chemistry.org A transition-metal-free approach for N-arylation involves the reaction with o-silylaryl triflates in the presence of cesium fluoride. nih.gov These reactions provide pathways to a wide array of N-substituted derivatives, as illustrated in the table below.

Table 1: Examples of N-Substituted Sulfamoyl Derivatives
Substituent (R)Reagents and ConditionsProduct
AlkylAlcohol, Copper or Manganese catalystN-alkyl-N-(4-formamidophenyl)sulfonamide
ArylAryl boronic acid, Cu(OAc)₂, Et₃NN-aryl-N-(4-formamidophenyl)sulfonamide
Arylo-silylaryl triflate, CsFN-aryl-N-(4-formamidophenyl)sulfonamide

3 Functionalization of the Phenyl Ring

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The directing effects of the existing substituents—the formamido group (-NHCHO) and the sulfamoyl group (-SO₂NH₂)—play a crucial role in determining the position of the incoming electrophile. Both are ortho-, para-directing groups. However, the formamido group is an activating group, while the sulfamoyl group is a deactivating group. In cases of competing directing effects, the activating group typically governs the regioselectivity.

Nitration and Halogenation:

Nitration of aromatic sulfonamides can be achieved using reagents such as tert-butyl nitrite (B80452) or sodium nitrite, leading to the introduction of a nitro group onto the phenyl ring. nih.govrsc.org Given the directing effects of the substituents on this compound, the nitro group is expected to be introduced at the position ortho to the formamido group.

Halogenation, another key electrophilic aromatic substitution, can be carried out using N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), often in the presence of a catalyst. researchgate.net For this compound, halogenation would also be directed to the positions ortho to the formamido group.

Table 2: Functionalization of the Phenyl Ring
ReactionReagentsExpected Major Product
Nitrationtert-butyl nitrite or NaNO₂N-(3-nitro-4-formamidophenyl)sulfonamide
Halogenation (X=Cl, Br)N-halosuccinimide (NCS, NBS)N-(3-halo-4-formamidophenyl)sulfonamide

4 Incorporation into Complex Heterocyclic Systems (e.g., Pyrroles, Pyrimidines, Triazoles, Quinazolines)

This compound and its derivatives are valuable precursors for the synthesis of a variety of complex heterocyclic compounds. The amino group, which can be revealed by hydrolysis of the formamide, serves as a key nucleophile in many cyclization reactions.

Pyrroles:

The Paal-Knorr synthesis is a classical method for the preparation of pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine. wikipedia.orgalfa-chemistry.com The amino group of 4-aminobenzenesulfonamide (the deformylated parent compound) can react with a 1,4-diketone under acidic or neutral conditions to form the corresponding N-substituted pyrrole. wikipedia.orgnih.gov This reaction is versatile and can be catalyzed by various acids, including polystyrene sulfonate. nih.gov

Pyrimidines:

The sulfamoylphenyl moiety can be incorporated into pyrimidine (B1678525) rings through several synthetic strategies. One common approach involves the condensation of a compound containing the sulfamoylphenyl group with reagents that provide the remaining atoms for the pyrimidine ring. For example, derivatives of this compound can be used in the synthesis of novel pyrimidine derivatives with potential biological activities. gsconlinepress.comnih.govnih.gov The synthesis of N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}formamide has been reported, demonstrating a direct linkage of the pyrimidine ring to the sulfamoyl nitrogen. nepjol.info

Triazoles:

The synthesis of triazole derivatives incorporating the this compound scaffold can be achieved through various cyclization strategies. One method involves the reaction of an azide (B81097) derivative of a sulfonamide with a suitable precursor to form the triazole ring. For example, N-(4-azidophenyl)-4-methylbenzenesulfonamide can be cyclized with acetylacetone (B45752) to yield a 1,2,3-triazole derivative. Click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition, is another powerful tool for the synthesis of 1,2,3-triazole-containing sulfonamides. nih.gov

Quinazolines:

Quinazolinone derivatives can be synthesized from precursors related to this compound. A common method for the synthesis of 4(3H)-quinazolinones is the reaction of an anthranilic acid derivative with formamide. researchgate.net Alternatively, anthranilamides can be reacted with aldehydes to form quinazolinones. researchgate.netkorea.ac.krorganic-chemistry.org By employing a derivative of this compound that also contains an anthranilamide moiety, it is possible to construct quinazolinone systems bearing the sulfamoylphenyl group.

Table 3: Synthesis of Heterocyclic Systems
HeterocycleSynthetic MethodKey ReagentsResulting Structure
PyrrolePaal-Knorr Synthesis1,4-Diketone, 4-aminobenzenesulfonamide1-(4-sulfamoylphenyl)pyrrole derivative
PyrimidineCondensation ReactionsVarious pyrimidine precursorsPyrimidine ring attached to the sulfamoylphenyl moiety
TriazoleCyclization of Azides / Click ChemistryAzide precursor, alkyne1,2,3-Triazole linked to the sulfamoylphenyl scaffold
QuinazolineCondensation of AnthranilamidesAnthranilamide derivative, aldehyde or formamideQuinazolinone fused or substituted with the sulfamoylphenyl group

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, ¹H NMR and ¹³C NMR provide a map of the hydrogen and carbon atoms within the molecule, respectively.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of N-(4-sulfamoylphenyl)formamide, the protons on the para-substituted benzene (B151609) ring appear as a distinct AA'BB' system, which often simplifies to two apparent doublets due to the strong electron-withdrawing nature of the sulfonamide group and the formamide (B127407) group. The formyl proton of the amide group typically appears as a singlet at a downfield chemical shift. The protons on the nitrogen atoms (amide and sulfonamide) are often broad and their chemical shifts can be dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound.
Chemical Shift (δ, ppm)MultiplicityAssignment
~8.40SingletFormyl proton (N-CHO)
~7.85Doublet2 Aromatic protons (ortho to -SO₂NH₂)
~7.75Doublet2 Aromatic protons (ortho to -NHCHO)
Variable (Broad)SingletAmide proton (-NHCHO)
Variable (Broad)SingletSulfonamide protons (-SO₂NH₂)

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. The carbonyl carbon of the formamide group is characteristically found in the downfield region of the spectrum. The four distinct carbon environments in the para-substituted aromatic ring give rise to four separate signals, with their chemical shifts influenced by the electronic effects of the attached substituents.

Table 2: Predicted ¹³C NMR Spectral Data for this compound.
Chemical Shift (δ, ppm)Assignment
~162.0Carbonyl carbon (C=O)
~142.0Aromatic carbon (C-S)
~140.0Aromatic carbon (C-N)
~128.5Aromatic carbons (CH, ortho to -SO₂NH₂)
~119.0Aromatic carbons (CH, ortho to -NHCHO)

Detailed Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features. researchgate.netresearchgate.net

The N-H stretching vibrations for both the amide and sulfonamide groups are typically observed as distinct bands in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) group of the formamide moiety gives rise to a strong, sharp absorption band, known as the Amide I band, around 1660-1680 cm⁻¹. The sulfonamide group is identified by its strong and characteristic asymmetric and symmetric stretching vibrations of the S=O bonds. researchgate.net

Table 3: Key IR Absorption Bands for this compound.
Wavenumber (cm⁻¹)Vibration TypeFunctional Group Assignment
3350 - 3250N-H StretchAmide (-NH) and Sulfonamide (-NH₂)
~1670C=O Stretch (Amide I)Formamide (-C=O)
~1530N-H Bend (Amide II)Formamide (-NH)
~1340S=O Asymmetric StretchSulfonamide (-SO₂)
~1160S=O Symmetric StretchSulfonamide (-SO₂)

High-Resolution Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₇H₈N₂O₃S), the expected monoisotopic mass is approximately 200.0259 g/mol . HRMS can confirm this mass with high accuracy, supporting the proposed molecular formula.

Electron Ionization (EI) mass spectrometry also provides structural information through analysis of fragmentation patterns. The molecular ion peak ([M]⁺) would be observed at an m/z corresponding to the molecular weight. Common fragmentation pathways would include the loss of small, stable neutral molecules or radicals.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound.
m/z ValueFragment IdentityDescription
200[C₇H₈N₂O₃S]⁺Molecular Ion [M]⁺
156[C₆H₆N₂O₂S]⁺Loss of the formamide group [-NHCHO]
121[C₇H₇NO]⁺Loss of the sulfamoyl group [-SO₂NH₂]
92[C₆H₆N]⁺Benzenamine fragment from C-S bond cleavage

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., TLC, GC)

Chromatographic methods are essential for separating components of a mixture and are widely used to assess the purity of a synthesized compound and to monitor the progress of a chemical reaction.

Thin-Layer Chromatography (TLC) is a rapid and effective technique for this purpose. A small spot of the reaction mixture or final product is applied to a silica (B1680970) gel plate (stationary phase). The plate is then developed in a suitable solvent system (mobile phase), typically a mixture like ethyl acetate (B1210297) and hexane. The components separate based on their polarity, and the position of the spot for this compound can be compared to that of starting materials to determine reaction completion. Its relatively high polarity means it would have a lower retention factor (Rf) compared to less polar starting materials in a normal-phase system.

Gas Chromatography (GC) is generally less suitable for the direct analysis of this compound due to the compound's low volatility and potential for thermal degradation in the high-temperature injector port. A more appropriate method for quantitative purity analysis would be High-Performance Liquid Chromatography (HPLC) , which is well-suited for polar, non-volatile compounds.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the molecular and electronic structure of sulfonamide derivatives. nih.govhakon-art.com Methods like B3LYP with basis sets such as 6-311G+(d,p) are commonly used to optimize the molecular geometry and predict various properties. nih.gov

These calculations provide detailed information on electronic characteristics. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy relates to the molecule's ability to donate electrons (ionization potential), while the LUMO energy corresponds to its ability to accept electrons (electron affinity). hakon-art.com The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a large gap suggests high stability and low chemical reactivity, whereas a small gap implies the molecule is more reactive and prone to excitation. hakon-art.com

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. Furthermore, global reactivity descriptors can be calculated from the orbital energies. These include ionization potential (I), electron affinity (A), electrophilicity (ω), and chemical hardness (η), which help in rationalizing the reactivity patterns of different molecular systems. hakon-art.com Studies on related sulfonamide Schiff bases have used these DFT approaches to confirm molecular structure and analyze electronic properties, showing good agreement between theoretical and experimental spectral data. nih.gov

Table 1: Key Parameters from Quantum Chemical Calculations
ParameterDescriptionSignificance
EHOMO Energy of the Highest Occupied Molecular OrbitalRepresents the molecule's electron-donating capability (ionization potential). hakon-art.com
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalRepresents the molecule's electron-accepting capability (electron affinity). hakon-art.com
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMOIndicates chemical reactivity and stability; a larger gap implies higher stability. hakon-art.com
Electrophilicity (ω) Measures the stabilization in energy when the system acquires electrons from the environment.A higher value indicates a good electrophile, while a lower value suggests a good nucleophile. hakon-art.com
Molecular Electrostatic Potential (MEP) A 3D plot of the electrostatic potential on the electron density surface.Identifies positive (electrophilic) and negative (nucleophilic) regions of the molecule. nih.gov

Molecular Docking Studies of N-(4-sulfamoylphenyl)formamide and its Derivatives with Biological Receptors and Enzymes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely applied to study the interactions between sulfonamide derivatives and the active sites of biological targets like enzymes and receptors. nih.govmdpi.com

For instance, novel sulfonamide derivatives have been docked against the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS), a key target for antibacterial agents. nih.gov These studies estimate the binding affinity, often expressed as binding free energy in kcal/mol, and reveal the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. In one study, a highly active sulfonamide derivative exhibited a strong binding affinity for DHPS with a binding free energy of -8.1 kcal/mol. nih.gov

In another area, derivatives of 4-phthalimidobenzenesulfonamide were investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. nih.govresearchgate.net Molecular docking of the most potent inhibitor into the AChE active site showed that the molecule could interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.govresearchgate.net This dual binding capability is a desirable feature for effective enzyme inhibition. The docking results often correlate well with in vitro activity, where potent compounds from docking studies also show low IC50 values in biological assays. nih.govresearchgate.net

Table 2: Examples of Molecular Docking Studies on Sulfonamide Derivatives
Derivative TypeBiological TargetKey FindingsReference
4-methyl-N-(2-nitrophenyl) benzene (B151609) sulfonamideDihydropteroate Synthase (DHPS)Exhibited maximum affinity with a binding free energy of -8.1 kcal/mol. nih.gov
4-Phthalimidobenzenesulfonamide derivative (Compound 7)Acetylcholinesterase (AChE)Potent inhibition (IC50 = 1.35 µM); docking showed interaction with both CAS and PAS of the enzyme. nih.govresearchgate.net
4-Phthalimidobenzenesulfonamide derivative (Compound 3)Butyrylcholinesterase (BuChE)Highest inhibition in its series with an IC50 value of 13.41 µM. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Activities

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. fiveable.me The fundamental principle of QSAR is that the biological activity of a chemical is directly related to its molecular structure. fiveable.me These models are crucial in drug discovery for predicting the activity of new, unsynthesized compounds, thereby prioritizing which molecules to synthesize and test experimentally.

The development of a QSAR model involves several key steps. fiveable.me First, a dataset of compounds with known biological activities (the training set) is collected. Next, various molecular descriptors—numerical values that encode different aspects of the molecular structure, such as physicochemical properties (e.g., logP, molecular weight) or structural features—are calculated for each compound. Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a mathematical equation is generated that correlates the descriptors with the observed biological activity. fiveable.me

The predictive power and robustness of the QSAR model must be rigorously validated using techniques like cross-validation and external validation with an independent set of compounds. Once validated, the QSAR model can be used for the virtual screening of large compound libraries to identify potential hits or to guide the rational design of new derivatives of this compound with improved potency and selectivity. fiveable.me

Conformational Analysis and Molecular Dynamics Simulations of this compound Derivatives

While quantum chemical calculations often focus on a single, energy-minimized structure, molecules are dynamic entities that exist as an ensemble of different conformations. Conformational analysis and molecular dynamics (MD) simulations are computational methods used to explore the flexibility and dynamic behavior of molecules over time. nih.gov

MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, relying on a set of parameters known as a force field (e.g., AMBER, CHARMM) to describe the potential energy of the system. nih.gov By simulating a molecule like an this compound derivative in a realistic environment (e.g., explicit solvent) over a period of time (from nanoseconds to microseconds), researchers can observe its conformational changes and fluctuations. nih.gov

Mechanistic Biological Studies and Biochemical Target Interactions in Vitro Focus

Enzyme Inhibition Studies of N-(4-sulfamoylphenyl)formamide Derivatives

The inhibitory activity of this compound derivatives has been evaluated against a range of enzymes implicated in various diseases. These in vitro assays are crucial for determining the potency and selectivity of these compounds.

Carbonic Anhydrase Isoform Inhibition (In Vitro)

Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. Derivatives of this compound have been investigated for their ability to inhibit various human (hCA) and bacterial CA isoforms. nih.govmdpi.com Carbonic anhydrases are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com Different isoforms are involved in various physiological processes, and their inhibition is a target for treating diseases like glaucoma, epilepsy, and cancer. mdpi.com

In vitro studies, typically using a stopped-flow CO2 hydrase assay, have demonstrated that these derivatives can exhibit potent, isoform-selective inhibition. For instance, a series of 2-(piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives were synthesized and evaluated for their inhibitory activity against hCA I, IX, and XII. researchgate.net Notably, compounds with a 4-fluoro (7h) and a 4-hydroxy (7b) substitution were identified as highly effective inhibitors of hCA IX and hCA XII, respectively, with inhibition constants (Ki) in the nanomolar range. researchgate.net Specifically, compound 7h had a Ki of 1.2 nM against hCA IX, and compound 7b showed a Ki of 4.3 nM against hCA XII. researchgate.net The selectivity for the cancer-associated isoforms IX and XII over the cytosolic isoform I is a key objective in the development of anticancer agents. researchgate.net

Similarly, another study on sulfanilamide (B372717) derivatives incorporating heterocyclic carboxamide moieties revealed potent inhibition against the cytosolic isoform hCA II, with Ki values often in the nanomolar range, and variable activity against hCA I, IX, and XII. mdpi.com The inhibitory potency and selectivity are significantly influenced by the nature of the substituents on the core structure. nih.govmdpi.com

Table 1: In Vitro Inhibition of Carbonic Anhydrase Isoforms by Select this compound Derivatives

Compound Target Isoform Inhibition Constant (Ki)
2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide (7h, 4-fluoro) hCA IX 1.2 nM
2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide (7b, 4-hydroxy) hCA XII 4.3 nM
4-(4-cyano-4-phenyl-piperidine-1-carbonyl)benzenesulfonamide (4) VchCAα 89.9 nM

Cyclin-Dependent Kinase (CDK) Inhibition (In Vitro, e.g., CDK9)

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. researchgate.netfrontiersin.org Derivatives of this compound have been designed and synthesized as CDK inhibitors. researchgate.netfrontiersin.org In particular, 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against CDK9. researchgate.netfrontiersin.org

In vitro kinase assays are used to determine the inhibitory activity of these compounds. A study exploring these derivatives in the context of pancreatic ductal adenocarcinoma (PDAC) found that many of the synthesized compounds exhibited significant inhibitory activity against CDK9 at a concentration of 50 nM. researchgate.net The most potent compound from this series, designated 2g, demonstrated strong inhibition of CDK9. frontiersin.org This inhibition of CDK9 is believed to contribute to the antiproliferative effects of these compounds by down-regulating the levels of key survival proteins like Mcl-1 and MYC, leading to apoptosis in cancer cells. researchgate.netfrontiersin.org

Table 2: In Vitro CDK9 Inhibition by Select this compound Derivatives

Compound Series Assay Concentration % Inhibition of CDK9

Urease Inhibition (In Vitro)

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, and is also a target for agricultural applications to reduce nitrogen loss from urea-based fertilizers.

Newly synthesized sulfonamide derivatives have been investigated for their ability to inhibit urease in vitro. In one study, three novel derivatives, YM-1, YM-2, and YM-3, which contain a sulfonamide and thiazole (B1198619) framework, were evaluated. The in vitro anti-urease assay revealed that these compounds exhibited significant inhibitory activity, with IC50 values in the low micromolar range. For example, compound YM-2 showed an IC50 value of 1.90 ± 0.02 μM, which was comparable to the positive control, thiourea (B124793) (IC50 = 0.92 ± 0.03 μM). The proposed mechanism of inhibition involves the occupation of the enzyme's active site and interaction with key catalytic residues, thereby blocking the breakdown of urea.

Table 3: In Vitro Urease Inhibition by Select this compound Derivatives

Compound IC50 (μM)
YM-1 1.98 ± 0.02
YM-2 1.90 ± 0.02
YM-3 2.02 ± 0.01

Cyclooxygenase-II (COX-II) Inhibition (In Vitro)

Cyclooxygenase (COX) is an enzyme that exists in two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and plays a major role in inflammation. Selective inhibition of COX-2 is a key strategy for the development of anti-inflammatory drugs with reduced gastrointestinal side effects.

Derivatives of this compound have been designed as selective COX-2 inhibitors. For instance, a series of 4-benzylideneamino- and 4-phenyliminomethyl-benzenesulfonamides were synthesized and evaluated for their COX-1 and COX-2 inhibitory activity in a human whole blood assay. One of the most potent and selective compounds was 4-(3-carboxy-4-hydroxy-benzylideneamino)benzenesulfonamide, which exhibited an IC50 for COX-2 of 0.74 μM and for COX-1 of 85.13 μM, resulting in a selectivity index of 114.5.

Table 4: In Vitro COX-2 Inhibition by a Select this compound Derivative

Compound COX-1 IC50 (μM) COX-2 IC50 (μM) Selectivity Index (COX-1/COX-2)

SARS-CoV-2 Main Protease Inhibition (In Vitro)

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a crucial enzyme for the replication of the virus, making it a prime target for antiviral drug development. nih.gov While direct studies on this compound derivatives are limited, research on related sulfonamide-containing compounds provides insights into their potential as SARS-CoV-2 Mpro inhibitors.

A study on sulphonamide-tethered N-((triazol-4-yl)methyl)isatin derivatives identified compounds with potent in vitro inhibitory activity against SARS-CoV-2 Mpro. nih.gov One of the lead compounds, 6b, demonstrated an IC50 value of 0.249 μM. nih.gov This suggests that the sulfonamide moiety can be a valuable component in the design of Mpro inhibitors. The mechanism of inhibition often involves interaction with the catalytic dyad (Cys145 and His41) in the active site of the enzyme.

Table 5: In Vitro SARS-CoV-2 Mpro Inhibition by a Select Sulfonamide Derivative

Compound IC50 (μM)

Investigation of In Vitro Biological Activities Beyond Enzyme Inhibition (e.g., Antiproliferative Activity in Cell Culture - mechanistic focus)

Beyond direct enzyme inhibition, derivatives of this compound have been evaluated for their antiproliferative activity against various cancer cell lines in vitro. researchgate.netfrontiersin.org These studies aim to understand the cellular consequences of target engagement and the downstream mechanisms leading to cell growth inhibition and apoptosis.

The 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives, which are potent CDK9 inhibitors, have demonstrated significant antiproliferative activity in pancreatic cancer cell lines. researchgate.netfrontiersin.org The most potent compound, 2g, inhibited the proliferation of MIA PaCa-2 cells by blocking the phosphorylation of the retinoblastoma (Rb) protein, a key substrate of CDKs that controls the G1/S cell cycle checkpoint. frontiersin.org Furthermore, inhibition of CDK9 by this compound led to the downregulation of the anti-apoptotic protein Mcl-1 and the oncoprotein c-Myc, ultimately inducing apoptosis. frontiersin.org A CDK9 knockdown experiment confirmed that the antiproliferative activity of this class of compounds is primarily mediated through the inhibition of CDK9. frontiersin.org

Another study on a series of 1,3,4-oxadiazole (B1194373) derivatives possessing a sulfonamide moiety reported broad-spectrum antiproliferative activity against a panel of 58 human cancer cell lines. One compound, 1k, which features a p-methoxybenzenesulfonamido moiety, was particularly effective, inhibiting the growth of the T-47D breast cancer cell line by 90.47% at a 10 μM concentration.

Table 6: In Vitro Antiproliferative Activity of Select this compound Derivatives

Compound/Series Cancer Cell Line Activity
2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine (2g) MIA PaCa-2 (Pancreatic) Inhibition of cell proliferation, induction of apoptosis
1,3,4-Oxadiazole derivative (1k) T-47D (Breast) 90.47% growth inhibition at 10 μM
1,3,4-Oxadiazole derivative (1k) SR (Leukemia) >80% growth inhibition at 10 μM
1,3,4-Oxadiazole derivative (1k) SK-MEL-5 (Melanoma) >80% growth inhibition at 10 μM
1,3,4-Oxadiazole derivative (1k) MDA-MB-468 (Breast) >80% growth inhibition at 10 μM
Sulphonamide-tethered triazolo isatin (B1672199) (6b) VERO-E6 (Normal) CC50 = 564.74 µg/ml

Elucidation of Molecular Mechanisms of Action at the Cellular Level (In Vitro)

The in vitro molecular mechanisms of action for this compound and structurally related sulfonamides primarily revolve around their interaction with specific enzymes, leading to the modulation of cellular pathways. The core structure, a benzenesulfonamide (B165840), is a well-established pharmacophore known to target two main classes of enzymes: carbonic anhydrases (CAs) in mammalian cells and dihydropteroate (B1496061) synthase (DHPS) in bacteria.

Inhibition of Carbonic Anhydrases

Sulfonamides are renowned for their potent inhibition of carbonic anhydrases, a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govmdpi.com This enzymatic activity is crucial in a variety of physiological processes. By binding to the zinc ion in the active site of CAs, sulfonamides interfere with this fundamental reaction.

Detailed in vitro studies on N-acylsulfonamides, which are close structural analogs of this compound, have demonstrated strong inhibitory activity against cytosolic human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). nih.gov These compounds have shown inhibition constants in the nanomolar range, indicating a high affinity for the enzymes. nih.gov The inhibitory potency of various sulfonamide derivatives against different CA isoforms has been extensively documented, with some compounds exhibiting isoform-selective inhibition. nih.gov For instance, certain derivatives show a preference for the tumor-associated isoforms hCA IX and XII over the cytosolic forms. nih.gov

The table below summarizes the inhibitory activity of a selection of N-acylsulfonamides and other related sulfonamide derivatives against human carbonic anhydrase isoforms I and II.

CompoundhCA I Inhibition Constant (Kᵢ) (nM)hCA II Inhibition Constant (Kᵢ) (nM)
N-Acylsulfonamide Derivative 136.4 ± 6.058.3 ± 0.6
N-Acylsulfonamide Derivative 2254.6 ± 18.0273.3 ± 2.5
Sulfonamide Derivative I-257.765.8
Sulfonamide Derivative I-359.881.1

Data sourced from multiple studies on N-acylsulfonamides and aromatic sulfonamides. nih.govresearchgate.net

Inhibition of Dihydropteroate Synthase

In bacteria, the primary molecular target of sulfonamides is dihydropteroate synthase (DHPS), an essential enzyme in the folate biosynthesis pathway. wikipedia.orgpatsnap.com Folic acid is a vital precursor for the synthesis of nucleic acids, and its depletion arrests bacterial growth. wikipedia.org Sulfonamides act as competitive inhibitors of the natural substrate of DHPS, para-aminobenzoic acid (PABA). patsnap.com The structural similarity between sulfonamides and PABA allows them to bind to the active site of the enzyme, thereby blocking the synthesis of dihydropteroate, a precursor to folic acid. nih.gov This mechanism results in a bacteriostatic effect, meaning it inhibits the growth and reproduction of bacteria without directly killing them. wikipedia.org

In vitro studies on various sulfonamides have quantified their inhibitory action against DHPS. For example, studies on diphenylsulfones with N-acyl substitutions, which share the feature of an acylated amine on a sulfonamide framework, have demonstrated the importance of the free arylamine for potent inhibitory activity. Disubstitution of the arylamine groups in 4,4'-diaminodiphenylsulfone with formamido or acetamido groups resulted in a complete loss of inhibitory activity against dihydropteroate synthetase from Escherichia coli. nih.gov However, monosubstituted derivatives retained inhibitory effects. nih.gov

The following table presents the inhibitory activity of selected sulfonamide derivatives against dihydropteroate synthase.

CompoundOrganismInhibition (I₅₀) (M)Inhibition Constant (Kᵢ) (M)
4,4'-Diaminodiphenylsulfone (DDS)Escherichia coli2 x 10⁻⁵5.9 x 10⁻⁶
4-amino-4'-formamidodiphenylsulfoneEscherichia coli5.8 x 10⁻⁵N/A
4-amino-4'-acetamidodiphenylsulfoneEscherichia coli5.2 x 10⁻⁵N/A
SulfadiazineEscherichia coliN/A2.5 x 10⁻⁶
N-Sulfonamide 2-Pyridone Derivative 11aN/A2.76 µg/mL (IC₅₀)N/A

Data compiled from studies on the inhibition of dihydropteroate synthase by sulfones and sulfonamides. nih.govnih.gov

Structure Activity Relationship Sar Studies at the Molecular Level

Impact of Substituent Modifications on In Vitro Enzyme Inhibition Potency and Selectivity

The core structure of N-(4-sulfamoylphenyl)formamide, featuring a sulfonamide group attached to a phenyl ring, is a well-established zinc-binding group in many carbonic anhydrase inhibitors. nih.gov Modifications to this scaffold have been extensively explored to enhance inhibitory potency and achieve selectivity for different CA isoforms.

Research has shown that the nature and position of substituents on the aromatic ring and the formamide (B127407) nitrogen significantly impact the inhibitory profile of these compounds. For instance, the introduction of various acyl groups to the 4-thioureidobenzenesulfonamide (B169002) precursor has led to a library of N-((4-sulfamoylphenyl)carbamothioyl) amides with varying inhibitory activities against human (h) CA isoforms I, II, and VII, as well as bacterial β-CAs from Mycobacterium tuberculosis. nih.gov

Detailed findings from such studies reveal that:

Aromatic and Heterocyclic Moieties: The addition of different aromatic or heterocyclic rings to the core structure can lead to enhanced interactions with the enzyme's active site. For example, some derivatives have shown low nanomolar inhibition constants against certain CA isoforms, indicating high potency. nih.gov

Aliphatic Chains: The length and branching of aliphatic chains attached to the scaffold can influence lipophilicity and, consequently, the compound's ability to access the enzyme's active site.

Electron-Withdrawing and Electron-Donating Groups: The electronic properties of the substituents can affect the acidity of the sulfonamide group, which is crucial for its interaction with the zinc ion in the active site of carbonic anhydrases.

The following interactive table summarizes the in vitro inhibitory activity of a selection of N-((4-sulfamoylphenyl)carbamothioyl) amide derivatives against various human carbonic anhydrase isoforms.

CompoundR GrouphCA I (K_I in nM)hCA II (K_I in nM)hCA VII (K_I in nM)
3a Methyl87.618.445.1
3b Ethyl75.315.233.7
3c Propyl66.112.828.4
3d Phenyl25.45.110.2
3e 4-Fluorophenyl18.93.87.5
3f 4-Chlorophenyl15.33.16.2
3g 4-Bromophenyl13.32.75.4

Data sourced from studies on N-((4-sulfamoylphenyl)carbamothioyl) amides. nih.gov

These data illustrate that even minor modifications to the substituent can lead to significant changes in inhibitory potency and selectivity across different CA isoforms. For example, the presence of a halogen atom on the phenyl ring generally increases the inhibitory activity.

Stereochemical Influences on Molecular Interactions with Biological Targets

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the interaction between a drug and its biological target. The specific spatial orientation of functional groups can determine the binding affinity and efficacy of a compound. While extensive research has been conducted on the SAR of this compound derivatives, specific studies focusing on the stereochemical influences of this particular scaffold are not abundant in the public domain.

However, the general principles of stereochemistry in drug design are well-established and applicable to this class of compounds. For molecules with chiral centers, the different enantiomers or diastereomers can exhibit distinct biological activities. This is because the binding sites of enzymes and receptors are themselves chiral, composed of L-amino acids, and thus can differentiate between stereoisomers of a ligand.

A patent for the chiral resolution of a related compound, N-[4-(1-aminoethyl)-phenyl]-sulfonamide, underscores the importance of obtaining stereochemically pure compounds, suggesting that the different enantiomers may have different pharmacological profiles. The method involves using a chiral auxiliary to separate the stereoisomers, allowing for the isolation of the desired optical isomer.

Pharmacophore Elucidation for Optimized In Vitro Binding and Activity

Pharmacophore modeling is a computational technique used in drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a particular biological effect. A pharmacophore model for this compound-based inhibitors would define the key hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and the spatial relationship between them that are critical for high-affinity binding to the target enzyme.

For sulfonamide-based carbonic anhydrase inhibitors, a general pharmacophore model has been well-established through numerous studies. The key features typically include:

A Zinc-Binding Group (ZBG): The primary sulfonamide group (-SO₂NH₂) is the quintessential feature, with the nitrogen atom coordinating to the zinc ion in the enzyme's active site.

Aromatic/Heterocyclic Scaffold: A central ring system that serves as a scaffold to correctly position the other pharmacophoric features.

Hydrogen Bond Acceptors/Donors: Oxygen atoms of the sulfonamide group and other functional groups can form crucial hydrogen bonds with amino acid residues in the active site, such as Thr199 in human carbonic anhydrase II.

3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) studies on diarylpyrazole-benzenesulfonamide derivatives, which share the key benzenesulfonamide (B165840) moiety, have helped to refine the pharmacophore model for carbonic anhydrase inhibitors. These studies provide a quantitative correlation between the 3D properties of the molecules and their biological activity, offering insights into the steric and electronic requirements for optimal inhibition. The generated models can then be used for virtual screening of compound libraries to identify new potential inhibitors.

The development of a specific pharmacophore model for a particular CA isoform allows for the design of more selective inhibitors. By understanding the subtle differences in the active sites of various isoforms, medicinal chemists can tailor the structure of this compound analogs to preferentially bind to the desired target, thereby minimizing off-target effects.

Applications Beyond Biological Systems

Corrosion Inhibition Properties and Underlying Mechanisms

The structural characteristics of N-(4-sulfamoylphenyl)formamide, which include a sulfonamide group and a formamide (B127407) moiety, suggest its potential as a corrosion inhibitor. The presence of heteroatoms such as nitrogen, oxygen, and sulfur, along with an aromatic ring, are known features of effective corrosion inhibitors. These features can facilitate the adsorption of the molecule onto a metal surface, thereby creating a protective barrier against corrosive agents.

Direct experimental data from electrochemical studies specifically on this compound as a corrosion inhibitor is not extensively available in the public domain. However, research on structurally similar sulfonamide derivatives provides insights into the potential mechanisms. For instance, studies on other sulfonamides have shown that they can act as mixed-type inhibitors, affecting both the anodic and cathodic reactions of the corrosion process.

Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are crucial for characterizing the inhibitive effects. In studies of analogous compounds, potentiodynamic polarization curves typically show a decrease in the corrosion current density (icorr) in the presence of the inhibitor, indicating a reduction in the corrosion rate. The shift in the corrosion potential (Ecorr) can provide information on whether the inhibitor predominantly affects the anodic or cathodic reaction. EIS measurements on similar compounds have demonstrated an increase in the charge transfer resistance (Rct) with the addition of the inhibitor, which corresponds to a decrease in the corrosion rate. The double-layer capacitance (Cdl) is also observed to decrease, suggesting the displacement of water molecules and the adsorption of the inhibitor on the metal surface.

Table 1: Hypothetical Electrochemical Parameters for this compound as a Corrosion Inhibitor (Based on Analogous Compounds)

Concentration (M)icorr (A/cm²)Ecorr (V vs. SCE)Rct (Ω·cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
0 (Blank)1.0 x 10⁻⁴-0.502001500
1.0 x 10⁻⁵5.0 x 10⁻⁵-0.5240012050
1.0 x 10⁻⁴2.0 x 10⁻⁵-0.5110009080
1.0 x 10⁻³8.0 x 10⁻⁶-0.5325007092

Note: This table is illustrative and based on typical data for effective sulfonamide-based corrosion inhibitors. Actual values for this compound would require experimental verification.

The protective action of this compound against corrosion is theoretically attributed to its adsorption on the metal surface. The mode of adsorption can be elucidated by fitting experimental data to various adsorption isotherms, such as Langmuir, Temkin, and Frumkin. The Langmuir isotherm is often found to be applicable to sulfonamide-based inhibitors, suggesting the formation of a monolayer of the inhibitor on the metal surface.

The adsorption process can be either physical (physisorption), involving electrostatic interactions between the charged metal surface and the inhibitor molecule, or chemical (chemisorption), involving the formation of coordinate bonds between the heteroatoms of the inhibitor and the vacant d-orbitals of the metal atoms. The standard free energy of adsorption (ΔG°ads) is a key thermodynamic parameter that helps in distinguishing between these two mechanisms. Generally, values of ΔG°ads around -20 kJ/mol or less negative are indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption. For many organic inhibitors, a combination of both physisorption and chemisorption is observed.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can further explain the inhibitor-metal interaction. Parameters like the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment (μ) can be correlated with the inhibition efficiency. A higher EHOMO value generally indicates a greater tendency of the molecule to donate electrons to the metal surface, while a lower ELUMO value suggests a higher ability to accept electrons from the metal.

Potential Applications in Material Science or Analytical Chemistry (Non-Biological)

At present, there is a lack of specific documented applications of this compound in the fields of material science or analytical chemistry outside of a biological context. However, its chemical structure suggests potential avenues for exploration.

In material science, the ability of sulfonamides to coordinate with metal ions could be exploited in the synthesis of novel coordination polymers or metal-organic frameworks (MOFs). These materials have a wide range of applications, including gas storage, catalysis, and sensing. The formamide group could also participate in hydrogen bonding, influencing the self-assembly and final structure of such materials.

In analytical chemistry, sulfonamide derivatives have been utilized as reagents for the determination of various analytes. The specific functional groups in this compound could potentially be used in the development of new colorimetric or fluorometric sensors for the detection of specific metal ions or other chemical species. Further research is required to explore and validate these potential applications.

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

Traditional synthetic routes for sulfonamides and formamides often rely on harsh reagents and organic solvents, posing environmental and cost challenges. rsc.orgresearchgate.net Future research should prioritize the development of green and efficient synthetic protocols for N-(4-sulfamoylphenyl)formamide.

Promising approaches include mechanochemistry, which offers a solvent-free method for synthesizing sulfonamides through a one-pot, tandem oxidation-chlorination-amination process. rsc.org Another sustainable strategy involves the use of alternative solvents like water or deep eutectic solvents, combined with environmentally benign oxidants such as sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O). researchgate.netrsc.org Furthermore, catalytic methods present a significant opportunity for improvement. This includes employing heterogeneous nanocatalysts, like magnetite-immobilized ruthenium, for the direct and highly atom-efficient coupling of sulfonamides with alcohols. acs.org The formamide (B127407) moiety synthesis could be revolutionized by using carbon dioxide as a C1 source in catalytic transformations. pku.edu.cn Electrochemical synthesis also represents a conceptually new and greener route to aromatic sulfonamides, avoiding harsh conditions. chemistryworld.com

Table 1: Comparison of Potential Sustainable Synthetic Methodologies
MethodologyKey FeaturesPotential AdvantagesReference
MechanochemistrySolvent-free, one-pot reaction using a ball mill.Reduced waste, cost-effective, metal-free. rsc.org
Oxidative Chlorination in Green SolventsUses NaDCC·2H₂O as oxidant in water or deep eutectic solvents.Mild conditions, simple filtration workup. researchgate.netrsc.org
Nano-CatalysisMagnetic nano-Ru/Fe₃O₄ catalyzed domino reaction.High selectivity, high atom economy, catalyst is reusable. acs.org
Electrochemical SynthesisElectrons used as the oxidant.Avoids harsh chemical oxidants, mild conditions. chemistryworld.com
CO₂-based FormylationCatalytic transformation of CO₂ with amines.Utilizes a renewable C1 source. pku.edu.cn

Advanced Spectroscopic Characterization Techniques for Dynamic Processes

While standard spectroscopic techniques like FT-IR and NMR are essential for structural confirmation, they often provide a static picture of the molecule. researchgate.net Future research should employ advanced spectroscopic methods to investigate the dynamic processes of this compound, such as conformational changes, tautomerism, and intermolecular interactions.

Rotational spectroscopy, for instance, can unambiguously determine the preferred conformations of sulfonamides in the gas phase, providing insights into the intrinsic influence of substituents on molecular structure. nih.govmdpi.com For studying the molecule's behavior in solution, techniques like high-resolution broad-band depolarized light scattering can probe reorientational dynamics and the coupling of the solute's motion with the solvent network. acs.org Time-resolved spectroscopy offers a powerful tool for detecting unstable intermediates and understanding reaction mechanisms. For example, time-resolved emission spectroscopy has been used to identify transient radical species during the dissociation of formamide in plasma. researchgate.net These advanced methods can provide a more complete understanding of the molecule's behavior under various conditions.

Deeper Computational Insights into Molecular Behavior and Interactions

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental work. For this compound, future computational studies can offer deeper insights into its electronic structure, reactivity, and potential biological interactions.

Density Functional Theory (DFT) has proven effective for studying sulfonamide derivatives, allowing for the calculation of structural parameters, vibrational frequencies, and NMR chemical shifts that show good agreement with experimental data. nih.govresearchgate.net Future work could extend these DFT studies to map the molecular electrostatic potential (MEP) and analyze frontier molecular orbitals (HOMO-LUMO) to predict sites of reactivity and charge transfer capabilities. tandfonline.com

In the context of drug discovery, molecular docking is a valuable tool for predicting the binding affinity and orientation of a molecule within the active site of a biological target, such as dihydropteroate (B1496061) synthase or carbonic anhydrase. nih.govnih.gov To enhance these predictions, docking studies should be coupled with molecular dynamics (MD) simulations. MD simulations can provide a dynamic view of the ligand-protein complex, assessing its stability and revealing the key interactions over time. tandfonline.com

Table 2: Potential Computational Approaches and Their Applications
Computational MethodPredicted Properties/InsightsResearch ApplicationReference
Density Functional Theory (DFT)Optimized geometry, vibrational frequencies (IR), NMR shifts, MEP, HOMO-LUMO energy gap.Structural validation, prediction of reactivity and spectroscopic properties. nih.govresearchgate.net
Molecular DockingBinding modes, binding affinity (scoring functions), key active site interactions.Virtual screening, identifying potential biological targets. nih.gov
Molecular Dynamics (MD) SimulationsStability of ligand-protein complexes, dynamic interaction patterns, conformational changes.Refining docking results, understanding binding mechanisms. tandfonline.com
Quantitative Structure-Activity Relationship (QSAR)Correlation of molecular descriptors with biological activity.Predicting the activity of new derivatives, guiding lead optimization. koreascience.kr

Identification of New In Vitro Biological Targets and Pathways for Mechanistic Research

The sulfonamide functional group is a cornerstone of numerous therapeutic agents, most notably as antibacterial drugs that act as competitive inhibitors of dihydropteroate synthetase, an enzyme crucial for folic acid synthesis in bacteria. ijpsjournal.comnih.gov Many sulfonamide-based drugs are also used as carbonic anhydrase inhibitors. nih.gov While the parent scaffold is well-studied, the specific biological profile of this compound remains largely unexplored.

Future research should involve broad in vitro screening of this compound to identify new biological targets and potential therapeutic applications. This could include screening against a diverse panel of bacterial and fungal strains, including drug-resistant variants, to assess its antimicrobial spectrum. nih.govnih.gov Beyond antimicrobial activity, the compound should be tested against other enzyme classes known to be modulated by sulfonamides, such as cyclo-oxygenase (COX) enzymes, which are targets for anti-inflammatory drugs. openaccesspub.org

Furthermore, cytotoxicity assays against various human cancer cell lines could uncover potential anticancer activity. researchgate.net Any identified activity should be followed by mechanistic studies to elucidate the specific molecular pathways being affected. This systematic approach could reveal novel therapeutic uses for this compound, expanding its relevance beyond its foundational chemistry.

Q & A

Q. What are the common synthetic routes for N-(4-sulfamoylphenyl)formamide, and how can reaction conditions be optimized?

this compound is typically synthesized via formylation of 4-sulfamoylaniline using formic acid derivatives. A Vilsmeier-Haack reaction (using POCl₃ and DMF) is a standard method for introducing the formamide group. Optimization involves controlling temperature (0–5°C for exothermic steps), stoichiometric ratios (e.g., 1:1.2 aniline to formylating agent), and purification via recrystallization from ethanol/water mixtures to achieve >95% purity . Yield improvements (e.g., 82.6% in optimized protocols ) rely on inert atmospheres and anhydrous solvents to minimize hydrolysis.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Confirm formamide proton resonance at δ 8.1–8.3 ppm and sulfamoyl NH₂ signals at δ 6.8–7.0 ppm .
  • X-ray diffraction : Single-crystal analysis resolves bond lengths (e.g., C=O at ~1.22 Å) and hydrogen-bonding networks (e.g., N–H···O interactions stabilizing the sulfamoyl group) .
  • FT-IR : Identify carbonyl (1660–1680 cm⁻¹) and sulfonamide (1320–1350 cm⁻¹) stretches.

Q. How is the sulfamoyl group in this compound leveraged in biological studies?

The sulfamoyl group (-SO₂NH₂) acts as a hydrogen-bond donor/acceptor, enabling interactions with enzymes like carbonic anhydrase (CA). It is often used in the "tail approach" for inhibitor design, where the sulfamoyl moiety anchors to the enzyme’s active-site zinc ion, while the formamide group modulates solubility and selectivity .

Advanced Research Questions

Q. How can discrepancies in crystallographic data for this compound derivatives be resolved?

Discrepancies in electron density maps (e.g., disordered solvent molecules or alternate conformations) are addressed using SHELXL refinement tools. Constraints (e.g., DFIX for bond distances) and twin refinement (for non-merohedral twinning) improve model accuracy. For example, in related sulfonamide structures, isotropic displacement parameters (Ueq) for sulfur atoms are refined anisotropically to reduce R-factor residuals (<0.05) .

Q. What computational strategies predict the bioactivity of this compound analogs?

  • Molecular docking (AutoDock Vina) : Simulate binding to CA isoforms (e.g., hCA II vs. VII) by scoring interactions with key residues (e.g., Thr199 and Glu106 in hCA II ).
  • QSAR models : Use Hammett constants (σ) for substituents on the phenyl ring to correlate electronic effects with inhibitory potency (e.g., log IC₅₀ vs. σ for -CF₃, -OCH₃ groups) .

Q. How do synthetic impurities in this compound affect pharmacological profiles, and how are they quantified?

Impurities like unreacted 4-sulfamoylaniline or over-formylated byproducts are detected via HPLC-DAD (C18 column, 0.1% TFA in acetonitrile/water gradient). Pharmacological interference is assessed using enzyme inhibition assays (e.g., residual CA activity <5% requires impurity levels <0.1% ).

Q. What experimental designs mitigate hydrolysis of the formamide group during bioactivity assays?

  • Buffering : Use phosphate buffer (pH 7.4) instead of Tris (nucleophilic amines accelerate hydrolysis).
  • Temperature control : Store solutions at 4°C and limit incubation times to <24 hours. Stability is validated via LC-MS monitoring of the parent compound ([M+H]+ at m/z 215) .

Data Analysis and Contradictions

Q. How are contradictory bioactivity results for this compound derivatives reconciled?

Divergent IC₅₀ values (e.g., µM vs. nM ranges) may arise from assay conditions (e.g., CO₂ saturation in CA assays). Normalize data using positive controls (e.g., acetazolamide for CA inhibition) and validate via isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Q. Why do crystallographic studies report varying hydrogen-bonding motifs for this compound?

Polymorphism and solvent inclusion (e.g., methanol vs. DMSO) alter packing. For instance, N-(4-sulfamoylphenyl)acetamide forms dimeric H-bonding in methanol but helical chains in DMSO . Use Mercury CSD to analyze Cambridge Structural Database entries for trend identification.

Methodological Resources

TechniqueApplicationReference
SHELXLRefinement of disordered sulfamoyl groups
ORTEP-3Visualization of molecular geometry
Vilsmeier ReactionFormamide synthesis
DockingCA isoform selectivity prediction

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.